3-Ethoxypropionic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16879. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXXEXVXTFEBIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863366 | |

| Record name | 3-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4324-38-3, 1331-11-9 | |

| Record name | 3-Ethoxypropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4324-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propionic acid, ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004324383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethoxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Ethoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-ethoxypropanoic acid chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethoxypropanoic acid (CAS No. 4324-38-3), a bifunctional molecule incorporating both an ether and a carboxylic acid moiety. This document, intended for a scientific audience, delves into the compound's core chemical and physical properties, spectroscopic profile, synthesis, and reactivity. Particular emphasis is placed on its potential as a versatile building block in organic synthesis and its relevance to drug development professionals. Safety protocols and analytical methodologies are also detailed to ensure safe handling and accurate characterization.

Molecular Structure and Identifiers

3-Ethoxypropanoic acid is a simple yet versatile short-chain carboxylic acid containing an ether linkage at the β-position. This structure imparts unique solubility and reactivity characteristics compared to simple alkanoic acids.

The fundamental structural representation is a five-carbon chain, including the carboxyl carbon, with an ethoxy group attached to the third carbon.

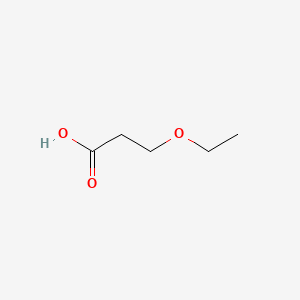

Caption: 2D representation of 3-ethoxypropanoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 4324-38-3 | [1][2] |

| Molecular Formula | C₅H₁₀O₃ | [2] |

| IUPAC Name | 3-ethoxypropanoic acid | [2] |

| SMILES | CCOCCC(=O)O | [2] |

| InChI | InChI=1S/C5H10O3/c1-2-8-4-3-5(6)7/h2-4H2,1H3,(H,6,7) | [2] |

| InChIKey | JRXXEXVXTFEBIY-UHFFFAOYSA-N | [2] |

| Synonyms | O-Ethylhydracrylic acid, β-Ethoxypropionic acid | [1][3] |

Physicochemical and Chemical Properties

The physicochemical properties of 3-ethoxypropanoic acid are dictated by the interplay between the hydrophilic carboxylic acid group and the more lipophilic ether backbone. It is a colorless to pale yellow liquid under standard conditions.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 118.13 g/mol | [2] |

| Boiling Point | 112 °C (at unspecified pressure) | [4] |

| Density | 1.051 g/cm³ | [4] |

| Flash Point | 83.5 °C | [4] |

| XLogP3-AA (LogP) | -0.1 (Computed) | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| pKa (Estimated) | ~4.7 |

Expert Insights on pKa: An experimental pKa value for 3-ethoxypropanoic acid is not readily available in the literature. However, we can provide a scientifically grounded estimation. The pKa of the parent propanoic acid is 4.87.[5] The ethoxy group at the β-position exerts a weak electron-withdrawing inductive effect (-I effect) due to the electronegativity of the ether oxygen. This effect helps to stabilize the conjugate base (carboxylate anion) by delocalizing the negative charge, thereby increasing the acidity of the parent acid. Consequently, the pKa of 3-ethoxypropanoic acid is expected to be slightly lower (i.e., more acidic) than that of propanoic acid, likely in the range of 4.6-4.8. This slight increase in acidity is a key consideration in its use as a reactant or in formulation science.

Synthesis and Purification

3-Ethoxypropanoic acid is most commonly and efficiently prepared via the hydrolysis of its corresponding ester, ethyl 3-ethoxypropionate. This transformation can be achieved under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is often preferred as it is typically faster and less prone to side reactions involving the ether linkage, which can be susceptible to cleavage under harsh acidic conditions.

Caption: General workflow for the synthesis of 3-ethoxypropanoic acid.

Experimental Protocol: Base-Catalyzed Hydrolysis of Ethyl 3-Ethoxypropionate

This protocol is a representative procedure based on standard organic chemistry principles for ester saponification.[6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-ethoxypropionate (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (NaOH) (1.2-1.5 eq). The use of a slight excess of NaOH ensures the complete consumption of the ester.

-

Saponification: Heat the reaction mixture to reflux (approximately 100-110 °C). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting ester. Typically, the reaction is complete within 2-4 hours.

-

Work-up - Acidification: Once the reaction is complete, cool the mixture to room temperature in an ice bath. Slowly and carefully add a 2 M aqueous solution of hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 1-2. This step protonates the sodium 3-ethoxypropanoate salt to form the free carboxylic acid.

-

Causality: It is critical to ensure the solution is strongly acidic to fully protonate the carboxylate and maximize the yield of the neutral acid, which is extractable into an organic solvent.

-

-

Extraction: Transfer the acidified aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volume of the aqueous phase). The ether and hydrocarbon backbone of the product imparts sufficient organic solubility for efficient extraction.

-

Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the desiccant.

-

Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-ethoxypropanoic acid. For most applications, this crude product is of sufficient purity. If higher purity is required, the resulting oil can be purified by vacuum distillation.

Spectroscopic Profile and Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of 3-ethoxypropanoic acid. The key spectral features are outlined below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a clear map of the proton environments in the molecule.

-

-COOH (Carboxylic Acid Proton): A broad singlet, typically observed far downfield (>10 ppm). Its chemical shift is highly dependent on concentration and solvent.

-

-O-CH₂-CH₂-COOH (Methylene alpha to COOH): A triplet around 2.6 ppm.

-

-O-CH₂-CH₂-COOH (Methylene beta to COOH): A triplet around 3.7 ppm.

-

CH₃-CH₂-O- (Methylene of ethoxy group): A quartet around 3.5 ppm.

-

CH₃-CH₂-O- (Methyl of ethoxy group): A triplet around 1.2 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum confirms the carbon backbone and the presence of the key functional groups.

-

-COOH (Carbonyl Carbon): Expected in the 170-180 ppm region.[7]

-

-O-CH₂-CH₂-COOH (Methylene beta to COOH): Expected around 68-70 ppm.[7]

-

CH₃-CH₂-O- (Methylene of ethoxy group): Expected around 65-67 ppm.[7]

-

-O-CH₂-CH₂-COOH (Methylene alpha to COOH): Expected around 35-37 ppm.[7]

-

CH₃-CH₂-O- (Methyl of ethoxy group): Expected around 15 ppm.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is dominated by the characteristic absorptions of the carboxylic acid group.[2]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.

-

C-H Stretch (Aliphatic): Sharp peaks appearing just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C=O Stretch (Carbonyl): A very strong, sharp absorption band around 1710 cm⁻¹, indicative of the carbonyl in a saturated carboxylic acid.

-

C-O Stretch (Ether & Acid): Strong bands in the fingerprint region, typically between 1050-1250 cm⁻¹, corresponding to the C-O stretching of the ether and the carboxylic acid.

Mass Spectrometry (MS)

Under Electron Ionization (EI), 3-ethoxypropanoic acid (MW = 118.13) will fragment in a predictable manner. While the molecular ion peak [M]⁺ at m/z = 118 may be observed, it is often weak. Key fragments include:[2]

-

m/z = 73: A prominent peak resulting from alpha-cleavage, corresponding to the loss of the ethoxy group (•OCH₂CH₃) to form the [HOOC-CH₂-CH₂]⁺ fragment.

-

m/z = 45: Can correspond to the [COOH]⁺ fragment or the [OCH₂CH₃]⁺ fragment.

-

m/z = 29: Corresponding to the ethyl fragment [CH₂CH₃]⁺.

Reactivity and Applications in Synthesis

3-Ethoxypropanoic acid is a valuable bifunctional building block. The carboxylic acid and ether groups exhibit distinct reactivities, allowing for selective transformations.

-

Carboxylic Acid Reactions: The carboxyl group can undergo standard transformations such as esterification (e.g., Fischer esterification), conversion to acid chlorides (using SOCl₂ or (COCl)₂), amidation, and reduction to the corresponding alcohol (3-ethoxy-1-propanol) using strong reducing agents like LiAlH₄.

-

Ether Stability: The ether linkage is generally stable to most reaction conditions, except for very strong acids (e.g., HBr, HI), which can cause cleavage. This stability allows the ether to be carried through multiple synthetic steps targeting the carboxylic acid.

Applications in Drug Development and Fine Chemicals: While specific, large-scale applications in marketed drugs are not widely documented, 3-ethoxypropanoic acid and its derivatives serve as important intermediates and scaffolds in medicinal chemistry research.

-

Linker/Spacer Moiety: The ethoxypropanoic acid structure is an ideal hydrophilic, flexible linker. In drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), such linkers are used to connect a targeting element to an active payload. The ether provides flexibility and improved solubility, while the carboxylic acid provides a convenient handle for conjugation to amines or alcohols.

-

Building Block for Heterocycles: After conversion to more reactive derivatives (like the acid chloride or an ester), it can be used in cyclization reactions to form various oxygen-containing heterocyclic systems.

-

Precursor for Polymers and Materials: As a derivative of 3-hydroxypropanoic acid (a key platform chemical), it has potential applications in the synthesis of biodegradable polyesters with tailored properties.[8]

Analytical Methods

Quantitative analysis of 3-ethoxypropanoic acid, especially from complex biological or environmental matrices, typically requires chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and column adsorption. Therefore, a derivatization step is highly recommended for robust and reproducible quantification.

Protocol Outline: Analysis by GC-MS after Methylation

-

Sample Preparation: Isolate the acid from its matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Derivatization (Methylation): Convert the carboxylic acid to its more volatile methyl ester. This can be achieved using several reagents:

-

Methanolic HCl: A common and effective method involves heating the dried sample extract in a solution of acetyl chloride in methanol or commercially available methanolic HCl.[9]

-

Diazomethane: Highly effective but requires extreme caution due to its toxicity and explosive nature.

-

Trimethylsilylation (e.g., with BSTFA): An alternative that converts the acid to a TMS ester, which is also highly suitable for GC analysis.

-

-

GC-MS Analysis:

-

Column: A mid-polarity column (e.g., DB-5ms or equivalent) is typically suitable.

-

Injection: Split/splitless injection.

-

Detection: Mass spectrometer operating in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification, monitoring the characteristic fragments of the methyl ester derivative.

-

Self-Validation: The protocol's validity is confirmed by running a calibration curve with derivatized standards of 3-ethoxypropanoic acid. The inclusion of an internal standard (e.g., an isotopically labeled analog or a similar carboxylic acid not present in the sample) is crucial for accurate quantification, as it corrects for variations in extraction efficiency and derivatization yield.

-

Safety and Handling

3-Ethoxypropanoic acid requires careful handling in a laboratory setting.

-

GHS Hazard Classification: According to available data, it is classified as causing serious eye damage (H318).[2]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles or a face shield, nitrile gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with eyes, skin, and clothing. Keep away from strong oxidizing agents and strong bases (other than for controlled reactions).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4]

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 61351, 3-Ethoxypropionic acid. [Link]

- Pharmaffiliates. 3-Ethoxypropanoic Acid (CAS 4324-38-3). [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1032, Propionic acid. [Link]

- Organic Syntheses. β-HYDROXYPROPIONIC ACID. [Link]

- Chemguide. interpreting C-13 NMR spectra. [Link]

- Della Pina, C., et al. (2011). A green approach to chemical building blocks. The case of 3-hydroxypropanoic acid. Green Chemistry, 13(7), 1624-1631.

- Ntivendwa, J., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis.

Sources

- 1. Propanoic acid, 3-ethoxy-, ethyl ester [webbook.nist.gov]

- 2. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Propanoic acid, 3-ethoxy-, ethyl ester [webbook.nist.gov]

- 4. Ethyl 3-ethoxypropionate(763-69-9) 13C NMR [m.chemicalbook.com]

- 5. Ethyl 3-ethoxypropionate(763-69-9) 1H NMR [m.chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. arxiv.org [arxiv.org]

- 9. joaquinbarroso.com [joaquinbarroso.com]

A Comprehensive Technical Guide to the Physical Properties of 3-Ethoxypropionic Acid

Abstract

This technical guide provides a detailed examination of the key physical and chemical properties of 3-ethoxypropionic acid (CAS No. 4324-38-3). Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its molecular characteristics, thermodynamic properties, and safety profile. Through a combination of tabulated data, experimental methodologies, and expert analysis, this guide aims to serve as an essential resource for the effective handling, application, and study of this compound.

Introduction: Understanding this compound

This compound, with the chemical formula C5H10O3, is a carboxylic acid characterized by the presence of an ethoxy group at the beta position relative to the carboxyl group. This structural arrangement imparts a unique combination of properties, influencing its solubility, reactivity, and potential applications in various scientific fields. A thorough understanding of its physical properties is paramount for its use in experimental design, chemical synthesis, and formulation development. This guide provides a detailed overview of these properties, underpinned by authoritative data and standardized experimental protocols.

Molecular and Chemical Identity

A precise understanding of the molecular identity of a compound is the foundation of all scientific investigation. The fundamental identifiers and structural details of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 4324-38-3 | [1][2] |

| Molecular Formula | C5H10O3 | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| Canonical SMILES | CCOCCC(=O)O | [3] |

| InChIKey | Not explicitly available in search results | |

| Synonyms | 3-Ethoxypropanoic acid, Propanoic acid, 3-ethoxy- | [2][3] |

Molecular Structure Diagram

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are critical for predicting its behavior in various systems, from reaction kinetics to biological interactions.

| Property | Value | Conditions | Source |

| Appearance | Clear, colorless to almost colorless liquid | Ambient | [1] |

| Density | 1.05 g/cm³ | Not Specified | [1] |

| Boiling Point | 112-114 °C | 15 Torr | [1] |

| Refractive Index | 1.4200 to 1.4220 | Not Specified | [1] |

| pKa | 4.32 ± 0.10 | Predicted | [1] |

| LogP | 0.188 | Estimated | [1] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development and chemical synthesis, dictating its bioavailability and reaction medium compatibility.

| Solvent | Solubility (g/L) | Temperature (°C) | Source |

| Water | 180.68 | 25 | [3] |

| Ethanol | 243.25 | 25 | [3] |

| Methanol | 442.83 | 25 | [3] |

| Isopropanol | 138.36 | 25 | [3] |

The presence of both a hydrophilic carboxylic acid group and a moderately hydrophobic ethoxy group gives this compound appreciable solubility in both aqueous and organic solvents.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While specific spectra are not directly provided in the search results, their availability is noted.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the ether and ester functionalities. The availability of FTIR and vapor phase IR spectra has been documented.[2]

Safety and Handling

A comprehensive understanding of the hazards associated with a chemical is crucial for ensuring laboratory safety.

| Safety Parameter | Value | Source |

| GHS Classification | Causes serious eye damage (H318) | [2] |

| Risk Statements | R34 (Causes burns) | [1] |

| Safety Statements | S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36/37/39 (Wear suitable protective clothing, gloves, and eye/face protection) | [1] |

| RIDADR | 3265 | [1] |

| Hazard Class | 6.1(b) | [1] |

| Packing Group | III | [1] |

| Storage Temperature | 2-8°C | [1] |

Precautionary Measures: Due to its corrosive nature, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.

Experimental Protocols

The determination of physical properties relies on standardized and reproducible experimental methods. Below are representative protocols for key properties.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility.

Caption: Workflow for boiling point determination.

Causality: The boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure. The recorded temperature reflects the energy required to overcome intermolecular forces.

Measurement of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful tool for identification and purity assessment.

Caption: Workflow for refractive index measurement.

Causality: The refractive index is dependent on the density and composition of the substance. It is a highly sensitive property that can be used to monitor changes in a sample's purity or composition.

Conclusion

The physical properties of this compound, from its molecular weight and density to its solubility and safety profile, are essential data points for its application in research and development. This guide has provided a comprehensive overview of these characteristics, grounded in available scientific literature. By understanding and applying this information, researchers can more effectively and safely utilize this versatile chemical compound.

References

- PubChem.this compound.[Link]

- The Good Scents Company.this compound.[Link]

Sources

An In-depth Technical Guide to 3-Ethoxypropionic Acid for Advanced Research and Development

This guide provides a comprehensive technical overview of 3-ethoxypropionic acid (CAS No. 4324-38-3), a valuable carboxylic acid derivative for professionals in chemical synthesis, materials science, and pharmaceutical development. This document moves beyond basic data to offer insights into its synthesis, properties, and applications, with a focus on the causal relationships that drive its utility in a research and development setting.

Core Identification and Chemical Identity

This compound is a short-chain carboxylic acid characterized by an ethoxy group at the beta position. This structural feature imparts a unique combination of hydrophilic and lipophilic properties, making it an interesting building block in various synthetic endeavors.

Chemical Abstract Service (CAS) Number : 4324-38-3[1]

Synonyms :

It is critical to distinguish this compound from its more commercially prevalent derivative, ethyl 3-ethoxypropionate (CAS No. 763-69-9). The latter is the ethyl ester of the former and possesses significantly different physical and chemical properties. This guide focuses exclusively on the carboxylic acid form.

Physicochemical Properties: A Tabulated Summary

The physicochemical properties of a compound are paramount in determining its suitability for specific applications, from reaction solvent selection to its behavior in biological systems. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Appearance | Colorless to pale yellow clear liquid | |

| Boiling Point | 197-199 °C at 760 mmHg | |

| Density | 1.054 g/cm³ | |

| Flash Point | 83.33 °C (182.00 °F) TCC | |

| Solubility | Soluble in water, ethanol, and ether. | |

| pKa | (Estimated) ~4.5 |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. This involves the initial synthesis of its ethyl ester, ethyl 3-ethoxypropionate, followed by a straightforward hydrolysis to yield the desired carboxylic acid. This approach is often favored due to the high yields and selectivity of the initial Michael addition reaction.

Step 1: Synthesis of Ethyl 3-Ethoxypropionate via Michael Addition

The formation of ethyl 3-ethoxypropionate is a classic example of a Michael addition, where ethanol is added across the double bond of an acrylate. Both acid and base catalysis can be employed, with base-catalyzed reactions often proceeding under milder conditions.

Experimental Protocol: Base-Catalyzed Synthesis of Ethyl 3-Ethoxypropionate

Objective: To synthesize ethyl 3-ethoxypropionate through the base-catalyzed Michael addition of ethanol to ethyl acrylate.

Materials:

-

Ethyl acrylate

-

Anhydrous ethanol

-

Sodium ethoxide (catalyst)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (catalytic amount, e.g., 0.05 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add ethyl acrylate (1.0 eq) dropwise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude ethyl 3-ethoxypropionate can be purified by fractional distillation under reduced pressure.

Step 2: Hydrolysis of Ethyl 3-Ethoxypropionate to this compound

The final step to obtain this compound is the saponification (base-catalyzed hydrolysis) of the corresponding ethyl ester. This is a robust and high-yielding reaction.

Experimental Protocol: Saponification of Ethyl 3-Ethoxypropionate

Objective: To hydrolyze ethyl 3-ethoxypropionate to this compound.

Materials:

-

Ethyl 3-ethoxypropionate (from Step 1)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (HCl), concentrated or 6M

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve ethyl 3-ethoxypropionate (1.0 eq) in methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide (e.g., 1.5-2.0 eq in water) to the flask.

-

Heat the mixture to reflux and maintain for 2-4 hours, with stirring. The reaction can be monitored by TLC until the starting ester is no longer visible.

-

After the reaction is complete, cool the mixture to room temperature and remove the alcohol solvent using a rotary evaporator.

-

Dissolve the remaining residue in water and transfer to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and carefully acidify with concentrated or 6M HCl until the pH is ~1-2.

-

Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield this compound as a liquid. Further purification can be achieved by distillation under reduced pressure if necessary.[2]

Synthesis Workflow Diagram

Caption: Two-step synthesis of this compound.

Applications in Research and Drug Development

While its ester, ethyl 3-ethoxypropionate, is widely used as a solvent in coatings and inks, this compound itself serves as a more specialized building block in the synthesis of more complex molecules, particularly in the pharmaceutical and life sciences sectors.

Role as a Bifunctional Linker

The structure of this compound, possessing both a carboxylic acid and an ether linkage, makes it an attractive candidate for use as a linker in bioconjugation and drug delivery systems.[3] The carboxylic acid provides a reactive handle for conjugation to amine or hydroxyl groups on biomolecules or drug payloads, while the ethoxy group can modify the solubility and pharmacokinetic properties of the resulting conjugate.

Conceptual Application: Prodrug Design

In prodrug design, a linker can be used to temporarily attach a drug to a carrier molecule or a targeting moiety. The linker is designed to be cleaved under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), releasing the active drug at the desired site of action. The ether linkage in this compound offers stability, while the overall structure can influence the steric and electronic environment of the cleavable bond.

Building Block in Medicinal Chemistry

Carboxylic acids are fundamental building blocks in the synthesis of small molecule therapeutics. This compound can be used to introduce a flexible, hydrophilic tail into a drug candidate. This can be advantageous for:

-

Improving Solubility: The ether and carboxylic acid groups can enhance the aqueous solubility of a lead compound, which is often a challenge in drug development.

-

Modulating Pharmacokinetics: The introduction of this moiety can alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Exploring Structure-Activity Relationships (SAR): By incorporating this compound or its derivatives into a series of analogues, medicinal chemists can probe the impact of this specific structural feature on biological activity.

Drug Development Workflow

Caption: Role of this compound in a drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

GHS Hazard Classification: It is classified as causing serious eye damage.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing vapors or mist. Use in a well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

Analytical Characterization

Confirmation of the identity and purity of synthesized this compound is crucial. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the ethoxy group (a triplet and a quartet), two methylene groups, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR will show distinct peaks for the five carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1710 cm⁻¹ corresponds to the C=O stretch.

-

Mass Spectrometry (MS): Will show the molecular ion peak and characteristic fragmentation patterns.

Conclusion

This compound is a versatile chemical entity with significant potential beyond its common perception as a precursor to a solvent. Its unique bifunctional nature makes it a valuable tool for researchers in medicinal chemistry, polymer science, and drug delivery. A thorough understanding of its synthesis and physicochemical properties, as outlined in this guide, is the foundation for unlocking its full potential in innovative research and development projects.

References

- Google Patents. (n.d.). Synthesis method of 3-ethoxy ethyl propionate. (CN112479873A).

- OperaChem. (2024, April 27). Saponification-Typical procedures.

- Google Patents. (n.d.). Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate. (US5081285A).

- Google Patents. (n.d.). Production of ethyl 3-ethoxy propanoate by acid catalyzed addition of ethanol to ethyl acrylate. (EP0499731A1).

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Google Patents. (n.d.). Paint stripping composition consisting essentially of NMP and ethyl-3-ethoxy propionate. (US5049314A).

- OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

- (n.d.). A green approach to chemical building blocks. The case of 3-hydroxypropanoic acid.

- Aladdin Scientific. (n.d.). This compound , CAS No.1331-11-9.

- Google Patents. (n.d.). Method for producing high purity Ethyl 3-Ethoxypropionate. (KR102062143B1).

- 斯美特化学工业有限公司. (n.d.). EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application.

- PubChem. (n.d.). Ethyl 3-ethoxypropionate. National Center for Biotechnology Information.

- PENPET. (n.d.). High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent.

- PubMed. (2009, February 1). 3-Aminoxypropionate-based linker system for cyclization activation in prodrug design.

- Biomed J Sci & Tech Res. (2023, February 13). Advanced Polymers for Biomedical Applications: Mini Review.

- National Center for Biotechnology Information. (n.d.). Natural and Synthetic Polymers for Biomedical and Environmental Applications.

- Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate.

- Ataman Kimya. (n.d.). ETHYL 3-ETHOXYPROPIONATE.

- MDPI. (2023, January 16). Design, Development, and Optimisation of Smart Linker Chemistry for Targeted Colonic Delivery—In Vitro Evaluation.

- Royal Society of Chemistry. (n.d.). A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery.

- ScienceDirect. (n.d.). Esterification of acrylic acid with ethanol using pervaporation membrane reactor.

- (n.d.). Phelps and Eddy-Purification of Esters. 253.

- Zhao Group @ UIUC. (2021, November 29). Sustainable Production of Acrylic Acid via 3-Hydroxypropionic Acid from Lignocellulosic Biomass.

- National Center for Biotechnology Information. (n.d.). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery.

- PubMed. (n.d.). Biomedical polymers: synthesis, properties, and applications.

- National Center for Biotechnology Information. (n.d.). Highly Efficient Biobased Synthesis of Acrylic Acid.

- MDPI. (n.d.). Thermoresponsive Polymers for Biomedical Applications.

- National Center for Biotechnology Information. (n.d.). Synthetic Polymers for Biomedical Applications.

- Organic Syntheses. (n.d.). β-HYDROXYPROPIONIC ACID.

- Scribd. (n.d.). Saponification of Ethyl Acetate Experiment.

- ResearchGate. (2024, August 30). (PDF) Saponification Process and Soap Chemistry.

- Kampala International University. (n.d.). Saponification Process and Soap Chemistry.

- ResearchGate. (n.d.). (PDF) Esterification of acrylic acid with ethanol using pervaporation membrane reactor.

- CORE. (n.d.). Saponification: A Comparative Kinetic Study in a Batch Reactor.

Sources

An In-Depth Technical Guide to the Solubility of 3-Ethoxypropanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-ethoxypropanoic acid, a bifunctional molecule of interest in pharmaceutical and chemical synthesis. We delve into the physicochemical properties that govern its solubility, offering a predictive framework for its behavior in a diverse range of organic solvents. This document is structured to provide not just data, but a deep understanding of the underlying principles. As a Senior Application Scientist's perspective, this guide emphasizes the causality behind experimental choices and provides authoritative, field-proven protocols for the empirical determination of solubility. Detailed methodologies for the gold-standard Shake-Flask method and high-precision potentiometric titration are presented, complete with self-validating systems to ensure data integrity. The implications of solubility are discussed within the context of drug development, from pre-formulation to process chemistry, equipping researchers with the knowledge to optimize their experimental designs and accelerate development timelines.

Introduction: The Physicochemical Landscape of 3-Ethoxypropanoic Acid

Understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is fundamental to successful drug development.[1] Low solubility can lead to unpredictable results in vitro, poor bioavailability, and underestimated toxicity, ultimately hindering a drug candidate's success.[1][2] 3-Ethoxypropanoic acid is a molecule that presents an interesting case study in solubility due to its dual functionality.

Molecular Structure and Properties

3-Ethoxypropanoic acid possesses a molecular structure that includes a polar carboxylic acid group and a moderately polar ether linkage, balanced by a nonpolar ethyl and propyl backbone.[3]

This structure dictates its interaction with various solvents. The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, while the ether oxygen can act as a hydrogen bond acceptor.

Polarity, Hydrogen Bonding, and pKa: The Drivers of Solubility

The solubility of 3-ethoxypropanoic acid is primarily driven by the interplay of its functional groups.

-

Carboxylic Acid Group: This group is highly polar and capable of strong hydrogen bonding. It also imparts acidic properties, meaning its protonation state and, consequently, its solubility are highly dependent on the pH of the medium.[4]

-

Ether Group: The C-O-C linkage adds polarity and a site for hydrogen bond acceptance, enhancing solubility in protic solvents.

-

Alkyl Chain: The ethyl and propyl components contribute to the molecule's nonpolar character, allowing for some interaction with less polar solvents through van der Waals forces.

The interplay between the polar head (the carboxylic acid) and the more nonpolar tail determines its amphiphilic character. The acid dissociation constant (pKa) is a critical parameter, as deprotonation of the carboxylic acid to form a carboxylate salt dramatically increases aqueous solubility.

Theoretical Framework: Principles of Solubility in Organic Media

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility. A more nuanced understanding requires considering the specific intermolecular forces at play between the solute (3-ethoxypropanoic acid) and the solvent.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to readily dissolve 3-ethoxypropanoic acid by forming strong hydrogen bonds with both the carboxylic acid and ether functionalities.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone, Acetonitrile): These solvents have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors. They are expected to be effective solvents, interacting with the carboxylic acid's acidic proton.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces. The strong, polar interactions within the dimeric form of the carboxylic acid are unlikely to be overcome by these weak forces, leading to predicted low solubility.

Predicted Solubility Profile of 3-Ethoxypropanoic Acid

While empirical data is the definitive measure, a predictive solubility profile can guide solvent selection for applications such as reaction chemistry, extraction, and initial formulation screening. The following table synthesizes the theoretical principles to forecast the solubility of 3-ethoxypropanoic acid.

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Intermolecular Forces |

| Polar Protic | Methanol, Ethanol, Water | High | Hydrogen Bonding (Donor & Acceptor), Dipole-Dipole |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Dipole-Dipole, Hydrogen Bonding (Acceptor) |

| Moderate Polarity | Dichloromethane, THF | Moderate to Low | Dipole-Dipole, London Dispersion |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | London Dispersion |

Authoritative Protocols for Experimental Solubility Determination

Empirical measurement is essential for obtaining precise solubility data. The following protocols describe two robust, widely accepted methods for determining the solubility of a weak organic acid like 3-ethoxypropanoic acid.

The Gold Standard: Thermodynamic Shake-Flask Method

The shake-flask method is considered the most reliable technique for measuring thermodynamic (or equilibrium) solubility.[5] The method involves saturating a solvent with the solute and quantifying the concentration in the resulting solution.

-

Preparation: Add an excess amount of 3-ethoxypropanoic acid (ensuring a solid phase remains after equilibration) to a series of glass vials, each containing a known volume of the selected organic solvent.[5][6]

-

Equilibration: Seal the vials tightly and place them in a mechanical shaker or on a stir plate within a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2][7] The system should be checked at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.[7]

-

Phase Separation: After equilibration, cease agitation and allow the samples to rest, permitting the undissolved solid to settle. For robust separation, centrifuge the vials at a high speed.[2]

-

Sampling: Carefully extract an aliquot of the clear, supernatant liquid. It is critical to avoid disturbing the solid material. Filtration using a chemically inert syringe filter (e.g., PTFE) can also be employed.[2][6]

-

Quantification: Dilute the aliquot with a suitable mobile phase and determine the concentration of 3-ethoxypropanoic acid using a validated analytical technique, such as HPLC-UV or LC-MS.[2] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[6]

High-Precision Analysis: Potentiometric Titration for Weak Acids

Potentiometric titration is a highly precise method for determining the solubility of ionizable compounds like carboxylic acids.[4][8] It exploits the pH-dependent solubility of the compound to calculate the intrinsic solubility of the neutral species.

-

System Setup: Calibrate a pH electrode and an automated titrator. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Sample Preparation: Create a suspension of 3-ethoxypropanoic acid in water or a water/co-solvent mixture just below its expected solubility limit.

-

Titration - Below Solubility Limit: Titrate the solution with the standardized base. The data from this titration allows for the precise determination of the compound's pKa.[8]

-

Sample Preparation - Above Solubility Limit: Create a new suspension with a concentration known to be above the solubility limit, forming a slurry.

-

Titration - Above Solubility Limit: Titrate the slurry with the standardized base. The resulting titration curve will show a distinct pattern. As the base is added, the neutral acid dissolves to maintain equilibrium as the soluble anionic form is created.

-

Data Analysis: The point on the titration curve where the solid phase is fully dissolved corresponds to the total solubility at that specific pH. By applying the Henderson-Hasselbalch equation and mass balance equations, the data can be used to calculate the intrinsic solubility of the neutral 3-ethoxypropanoic acid.[4][9]

Causality and Experimental Design: A Senior Scientist's Perspective

The choice of methodology is not arbitrary; it is dictated by the specific question being asked.

-

Why Choose the Shake-Flask Method? This method is the definitive choice for determining thermodynamic equilibrium solubility , which is the most relevant value for predicting long-term stability in a formulation. It directly measures the saturation point of a solution in equilibrium with its solid phase, providing a true representation of the compound's intrinsic solubility in that solvent.[5]

-

When is Potentiometric Titration Advantageous? This method excels for ionizable compounds and provides a wealth of information beyond a single solubility value. It can rapidly determine both the pKa and the pH-solubility profile of a compound, which is invaluable for developing formulations for different physiological environments (e.g., stomach vs. intestine).[4][8]

-

Self-Validating Systems: Trustworthiness is built into the protocol. For the shake-flask method, taking samples at multiple, late time points (e.g., 24, 48, and 72 hours) and confirming that the measured concentration is no longer increasing validates that equilibrium has been reached.[7] For potentiometry, the consistency of the calculated pKa across different concentrations validates the integrity of the measurements.[8]

Applications and Implications in Drug Development

Solubility data for compounds like 3-ethoxypropanoic acid is not an academic exercise; it is a critical parameter that informs multiple stages of the drug development pipeline.

-

Pre-formulation: Solubility data in various pharmaceutically acceptable solvents is the first step in developing a viable formulation, whether it be a simple solution, a suspension, or a more complex delivery system.

-

Process Chemistry: During synthesis and purification, solubility data guides the choice of solvents for reaction, extraction, and crystallization, directly impacting yield and purity.

-

Toxicology: Understanding solubility is crucial for preparing appropriate dosing solutions for toxicological studies to ensure accurate and reproducible exposure.[1]

Conclusion

The solubility of 3-ethoxypropanoic acid in organic solvents is a multifaceted property governed by its unique molecular structure. While theoretical principles provide a strong predictive foundation, rigorous experimental determination via methods such as the shake-flask protocol or potentiometric titration is essential for generating the reliable, high-quality data required in a research and development setting. Understanding not just what the solubility is, but why it behaves as it does, and how to measure it accurately, empowers scientists to make informed decisions that streamline development, enhance product quality, and ultimately, lead to more successful outcomes.

References

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).

- U.S. EPA Product Properties Test Guidelines. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 61351, 3-Ethoxypropionic acid.

- ACS Publications.

- ACS Publications.

- Course Hero.

- ResearchGate.

- LibreTexts Chemistry. Solubility of Organic Compounds. (2023).

Sources

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. bioassaysys.com [bioassaysys.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

3-ethoxypropionic acid safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 3-Ethoxypropionic Acid and its Ethyl Ester

This guide provides a comprehensive overview of the safety protocols and handling precautions for this compound and, more centrally, its widely used derivative, Ethyl 3-ethoxypropionate. For clarity, this document will primarily focus on Ethyl 3-ethoxypropionate (CAS No. 763-69-9), hereafter referred to as EEP, as it is the more common substance in research and industrial applications with extensive safety data available. Information for this compound (CAS No. 4324-38-3) will be included where substantive data exists. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of how to handle these substances safely.

Chemical Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of safe handling. EEP is a slow-evaporating ether-ester solvent valued for its excellent activity in a wide range of applications, including coatings, inks, and as a chemical intermediate.[1][2] Its linear structure and central propionyl group confer a unique combination of properties, such as a slow evaporation rate and high electrical resistance.[2]

While often searched for under the parent acid's name, the vast majority of commercially available material and associated safety literature refers to the ethyl ester. The parent acid, this compound, is less common and has more limited safety data.

Table 1: Physicochemical Data of Ethyl 3-ethoxypropionate (EEP) and this compound

| Property | Ethyl 3-ethoxypropionate (EEP) | This compound |

| Synonyms | EEP, Ethyl beta-ethoxypropionate[3][4] | Propanoic acid, 3-ethoxy-[5] |

| CAS Number | 763-69-9[1][6][7][8][9] | 4324-38-3[5][10] |

| Molecular Formula | C₇H₁₄O₃[1][6][11][12] | C₅H₁₀O₃[5] |

| Molecular Weight | 146.18 g/mol [1][13] | 118.13 g/mol [5] |

| Appearance | Colorless, transparent liquid[1] | No data available |

| Boiling Point | 166 °C[9] | No data available |

| Flash Point | 58 - 59 °C (Closed Cup)[12][14] | No data available |

| Density | 0.95 g/mL at 25 °C[9] | No data available |

| Vapor Pressure | 2.0 hPa (25 °C)[9] | No data available |

| Autoignition Temp. | 377 °C[1][12] | No data available |

| Solubility in Water | 1.6 g/100 mL (20 °C)[9] | No data available |

| Lower Explosive Limit | 1.05%[4][12] | No data available |

| Upper Explosive Limit | 9.8% - 12.1%[4][12] | No data available |

Hazard Identification and GHS Classification

EEP is classified as a hazardous substance under the Globally Harmonized System (GHS).[4] The primary hazard is its flammability.

GHS Classification: Ethyl 3-ethoxypropionate

-

Hazard Statements:

-

H226: Flammable liquid and vapor.[7]

-

-

Other Potential Hazards:

For the parent compound, this compound, GHS data indicates it is classified as causing serious eye damage (H318).[5]

The Causality of Hazards: Peroxide Formation

A critical, and sometimes overlooked, hazard associated with EEP is its potential to form explosive peroxides.[7][15] This phenomenon is common in ethers and related compounds. The causality is a free-radical reaction with atmospheric oxygen, which is often initiated by light.

Mechanism Insight: The ether linkage in the EEP molecule is susceptible to autoxidation. A hydrogen atom on the carbon adjacent to the ether oxygen can be abstracted, forming a radical. This radical then reacts with molecular oxygen (O₂) to form a hydroperoxide. Over time, these peroxides can accumulate and, if concentrated by distillation or evaporation, can detonate with heat, shock, or friction.

Therefore, the following precautions are not merely procedural but are direct countermeasures to this chemical reactivity:

-

Storage: Store containers tightly closed and in a cool, dark place to inhibit photo-initiated peroxide formation.[6][11]

-

Inert Atmosphere: If prolonged storage of a partially used container is expected, purging the headspace with an inert gas like nitrogen is a prudent measure to displace oxygen.[3][12]

-

Date and Test: Containers should be dated upon receipt and upon opening.[4] Periodic testing for the presence of peroxides is recommended for older containers, especially before distillation.[6] Do NOT distill to dryness.[4]

Engineering Controls & Personal Protection: A Hierarchical Approach

To mitigate the risks associated with EEP, a hierarchical system of controls must be implemented. This approach prioritizes the most effective measures first.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Engineering Controls (Primary Barrier): These are physical changes to the workspace to isolate personnel from the hazard.

-

Ventilation: All handling should occur in a well-ventilated area.[6][7] Use a chemical fume hood or local exhaust ventilation where vapors or mists may be generated.[6][8]

-

Explosion-Proof Equipment: Due to the flammability risk, all electrical equipment (stirrers, lights, refrigerators) in the handling area must be explosion-proof.[6][7][11][15]

-

Grounding and Bonding: To prevent static electricity discharge, which can ignite flammable vapors, containers must be grounded and bonded during transfer operations.[6][7][11][15]

-

Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate work area.[6][7]

-

-

Personal Protective Equipment (PPE) (Secondary Barrier): PPE is essential but should never be the sole means of protection.

-

Eye/Face Protection: Wear chemical splash goggles that meet standards like EU EN166 or OSHA 29 CFR 1910.133.[7] A face shield may be required for larger quantities or splash-prone operations.[6]

-

Hand Protection: Wear chemically resistant gloves.[6][16] The choice of material (e.g., Neoprene, PVC, Viton) depends on the specific operation and duration of contact.[16] For prolonged contact, a glove with a higher protection class (breakthrough time >240 minutes) is recommended.[4] Always inspect gloves before use and wash hands thoroughly after removal.[4]

-

Skin and Body Protection: A lab coat or chemically resistant apron should be worn.[4] For larger-scale work, chemical-resistant coveralls and boots may be necessary.[6]

-

Respiratory Protection: If engineering controls cannot maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[4][6]

-

Safe Handling and Storage Protocols

A systematic workflow is critical to ensuring safety at every stage of the chemical's lifecycle.

Caption: Systematic workflow for handling Ethyl 3-ethoxypropionate.

Step-by-Step Handling Methodology:

-

Receiving and Inspection:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Verify the label matches the order and the SDS.

-

Write the date of receipt on the container. This is the first step in tracking the age of the chemical to manage peroxide risk.[4]

-

-

Storage:

-

Store in a dedicated, approved flammable liquid storage cabinet or room.[14]

-

The storage area must be cool, dry, dark, and well-ventilated.[6][7][11] Keep away from heat, sparks, open flames, and direct sunlight.[6][7][11]

-

Store away from incompatible materials, particularly strong oxidizing agents and strong bases.[6][11][17]

-

Ensure containers are kept tightly closed to prevent vapor escape and peroxide formation.[6][7][11] Opened containers should not be stored for more than 12 months.[4]

-

-

Dispensing and Use:

-

Always wear the appropriate PPE as detailed in Section 4.

-

Conduct all transfers and experiments within a chemical fume hood.

-

Use only non-sparking tools made from materials like brass or bronze.[6][7][15]

-

When transferring from a larger container (e.g., drum) to a smaller one, ensure both containers are electrically bonded and grounded to dissipate static charge.[6][7][15]

-

Avoid all personal contact, including inhalation of vapors.[4] Wash hands thoroughly after handling.[6][7]

-

-

Waste Disposal:

Emergency Procedures

Immediate and correct response during an emergency is vital.

Table 2: Emergency Response Protocols

| Scenario | Response Protocol |

| Inhalation | 1. Remove the victim to fresh air immediately.[7][11] 2. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[7] 3. Seek immediate medical attention.[7][11] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[4][7][11] 2. Flush the affected skin area with large amounts of water for at least 15 minutes. Use soap if available.[4][7][16] 3. Seek medical attention if irritation persists.[11][16] |

| Eye Contact | 1. Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[4][7][11] 2. Remove contact lenses if present and easy to do.[11] 3. Seek immediate medical attention, preferably from an ophthalmologist.[7][16] |

| Ingestion | 1. Do NOT induce vomiting, as aspiration into the lungs is a significant hazard.[7][16][18] 2. Rinse the mouth with water.[7][11] 3. Seek immediate medical attention.[7][11] |

| Minor Spill | 1. Remove all ignition sources from the area.[4][7] 2. Ensure adequate ventilation. 3. Absorb the spill with a non-combustible, inert material such as sand, earth, or vermiculite.[6][8][15] 4. Collect the absorbed material using non-sparking tools and place it into a suitable, sealed container for disposal.[15][16] |

| Major Spill | 1. Evacuate all non-essential personnel from the area and move upwind.[4] 2. Alert emergency responders.[4] 3. Eliminate all ignition sources if it can be done safely.[16] 4. Contain the spill using dikes to prevent it from entering drains or waterways.[12][15] 5. Only personnel with appropriate training and PPE should attempt to clean up. |

| Fire | 1. Suitable Extinguishing Media: Dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[6][7][15] 2. Unsuitable Media: Do not use a direct water jet, as it may scatter the burning liquid and spread the fire.[6][11][15] Water spray can be used to cool fire-exposed containers.[12][17] 3. Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6][7][15] 4. Hazards: Vapors are heavier than air and may travel to an ignition source.[15][18] Containers may explode when heated.[6][17][18] Combustion produces toxic carbon oxides.[6][7][17] |

References

- Safety Data Sheet: Ethyl 3-Ethoxypropionate.

- Safety Data Sheet: Ethyl-3-ethoxypropion

- Safety Data Sheet: Ethyl 3-ethoxypropion

- SAFETY DATA SHEET: Ethyl 3-Ethoxypropionate. (2023, January 7). UNION PETROCHEMICAL PUBLIC COMPANY LIMITED. [Link]

- This compound. (n.d.).

- EEP 3-Ethoxy Propionic Acid Ethyl Ester Characteristics & Applic

- Safety Data Sheet: Ethyl 3-ethoxypropion

- This compound ethyl ester. (2024, April 10). ChemBK. [Link]

- ETHYL 3-ETOXY PROPIONATE. (n.d.).

- Chemical Properties of Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9). (n.d.). Cheméo. [Link]

- Ethyl 3-ethoxypropionate. (n.d.).

- ethyl 3-ethoxypropionate, 763-69-9. (n.d.). The Good Scents Company. [Link]

Sources

- 1. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]

- 2. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]

- 3. static1.squarespace.com [static1.squarespace.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. aksci.com [aksci.com]

- 8. ark-chem.co.jp [ark-chem.co.jp]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. unionpetrochemical.com [unionpetrochemical.com]

- 12. redox.com [redox.com]

- 13. Propanoic acid, 3-ethoxy-, ethyl ester (CAS 763-69-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. carlroth.com [carlroth.com]

- 16. redox.com [redox.com]

- 17. fishersci.com [fishersci.com]

- 18. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Unlocking New Frontiers: A Technical Guide to the Research Applications of 3-Ethoxypropionic Acid

Introduction: Re-evaluating a Versatile Chemical Scaffold

3-Ethoxypropionic acid (3-EPA), a seemingly simple bifunctional molecule, possesses a unique combination of a carboxylic acid group and an ether linkage. While its ethyl ester derivative, ethyl 3-ethoxypropionate (EEP), is well-established as a high-performance, environmentally friendly solvent in the coatings, inks, and electronics industries, the research potential of the parent acid remains significantly underexplored.[1][2][3] This technical guide moves beyond the established applications of its ester to provide researchers, scientists, and drug development professionals with a forward-looking perspective on the untapped research applications of this compound itself.

This document will elucidate three core areas of high-potential research for 3-EPA: its role as a key building block in the synthesis of high-value therapeutic and agrochemical agents, its application as a novel monomer for the development of advanced functional polymers, and its utility as a versatile linker in the burgeoning field of bioconjugation. By presenting the scientific rationale, detailed experimental protocols, and logical workflows, this guide aims to equip researchers with the foundational knowledge to pioneer new discoveries based on this versatile chemical scaffold.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is fundamental to its application. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃ | [4] |

| Molecular Weight | 118.13 g/mol | [4] |

| IUPAC Name | 3-ethoxypropanoic acid | [4] |

| CAS Number | 4324-38-3 | [4] |

| Appearance | Colorless Liquid | Inferred from EEP properties[1][2] |

| Boiling Point | Not specified; (EEP is 166 °C) | [5] |

| Melting Point | Not specified; (EEP is -75 °C) | [5] |

| Solubility | Expected to be water-soluble | Inferred from structure |

Part 1: A Versatile Precursor in Medicinal and Agrochemical Synthesis

The presence of both a reactive carboxylic acid and a stable ether linkage makes this compound an attractive starting material for the synthesis of complex, high-value molecules. The established use of its ethyl ester in synthesizing selective inhibitors for cyclin-dependent kinase 4/6 (CDK4/6) in cancer therapy provides a strong precedent for the utility of the 3-ethoxypropionate backbone in drug discovery.

Rationale: The Value of the Ethoxypropionate Moiety

The 3-ethoxypropionate moiety offers several advantages in organic synthesis:

-

Bifunctionality: The carboxylic acid can be readily converted into a wide range of functional groups (esters, amides, acid chlorides), while the ether linkage remains stable under many reaction conditions.

-

Stereochemical Simplicity: As an achiral molecule, it simplifies synthetic routes and subsequent purification steps.

-

Physicochemical Modulation: The ethoxy group can influence the lipophilicity and metabolic stability of a final drug compound, potentially improving its pharmacokinetic profile.

A promising research avenue is the use of 3-EPA in the synthesis of novel heterocyclic compounds, which form the core of many pharmaceuticals.[6] The propionic acid chain can be used to construct or functionalize heterocyclic rings.

Experimental Workflow: Synthesis of a Novel Pyrazolone Derivative

This protocol outlines a hypothetical synthesis of a 5-methyl-2-(3-ethoxypropanoyl)-2,4-dihydro-3H-pyrazol-3-one, a scaffold with potential anti-inflammatory or analgesic properties.

Caption: Synthetic workflow for a novel pyrazolone derivative from 3-EPA.

Protocol:

-

Step 1: Synthesis of 3-Ethoxypropanoyl Chloride

-

To a solution of this compound (1 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0 °C, add thionyl chloride (1.2 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3-ethoxypropanoyl chloride, which can be used in the next step without further purification.

-

-

Step 2: Condensation with 5-Methyl-2,4-dihydro-3H-pyrazol-3-one

-

Dissolve 5-methyl-2,4-dihydro-3H-pyrazol-3-one (1 eq.) and pyridine (1.5 eq.) in anhydrous DCM.

-

Cool the solution to 0 °C and add the crude 3-ethoxypropanoyl chloride (1.1 eq.) dropwise.

-

Stir the reaction at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the target pyrazolone derivative.

-

Self-Validation: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry to verify the successful acylation and the integrity of the ethoxy group.[7]

Part 2: A Novel Monomer for Functional and Biodegradable Polymers

The global demand for sustainable and functional polymers has spurred research into new monomers derived from renewable resources. Poly(3-hydroxypropionate), a biodegradable and biocompatible polyester, has shown significant promise in medical and industrial applications.[8][9] By analogy, this compound presents an exciting opportunity to create novel polymers with tailored properties.

Rationale: Engineering Polymer Properties with an Ethoxy Side Chain

The polymerization of 3-EPA could lead to poly(3-ethoxypropionate), a polyester with unique characteristics:

-

Modified Degradability: The ether linkage is generally more stable to hydrolysis than an ester bond, which could result in a polymer with a slower, more controlled degradation profile compared to its hydroxylated counterpart. This is highly desirable for long-term drug delivery systems or medical implants.[10]

-

Tunable Hydrophilicity: The ethoxy group provides a balance of hydrophilic and hydrophobic character, which could be exploited to control the polymer's swelling behavior and its interaction with biological systems.

-

Enhanced Processability: The ethoxy side chain may act as an internal plasticizer, potentially lowering the glass transition temperature and improving the flexibility and processability of the resulting polymer.

Experimental Workflow: Ring-Opening Polymerization of 3-Ethoxy-β-propiolactone

A common route to polyesters of this type is through the ring-opening polymerization of a cyclic lactone monomer. This protocol outlines the synthesis of the 3-ethoxy-β-propiolactone monomer followed by its polymerization.

Sources

- 1. EEP( ETHYL 3-ETHOXYPROPIONATE ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]

- 2. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]

- 3. ethyl 3-ethoxypropionate, 763-69-9 [thegoodscentscompany.com]

- 4. This compound | C5H10O3 | CID 61351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. Poly(3-Hydroxypropionate): a Promising Alternative to Fossil Fuel-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. omicsonline.org [omicsonline.org]

role of the ether linkage in carboxylic acid functionality

An In-depth Technical Guide: The Strategic Role of the Ether Linkage in Modulating Carboxylic Acid Functionality

Abstract